BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Studying
Phagocytosis Using PKH67

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phagocytosis, the process by which cells engulf and digest particles, is a fundamental
component of the innate immune system and is crucial for tissue homeostasis, and the
clearance of pathogens and apoptotic cells.[1] The fluorescent lipophilic dye PKH67 offers a
robust and reliable method for studying phagocytosis.[2][3] Its stable incorporation into the cell
membrane with minimal leakage makes it an excellent tool for labeling target cells or particles
to be phagocytosed.[4] This document provides detailed application notes and protocols for the
use of PKH67 in phagocytosis assays, including methods for cell labeling, co-culture with
phagocytes, and analysis by flow cytometry and fluorescence microscopy.

Principle of the Assay

The PKH67 phagocytosis assay is based on the labeling of target cells or particles with the
green fluorescent dye PKH67. These labeled targets are then incubated with phagocytic cells,
such as macrophages or neutrophils.[5] As the phagocytes engulf the PKH67-labeled targets,
they become fluorescent. The extent of phagocytosis can then be quantified by measuring the
increase in fluorescence of the phagocytic cell population using flow cytometry or visualized by
fluorescence microscopy.[6] This method allows for the quantitative analysis of phagocytic
activity and can be used to screen for modulators of this process, a critical aspect of drug
development in immunology and oncology.
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Key Applications

¢ Quantification of phagocytic activity: Determine the percentage of phagocytic cells in a
population and the number of ingested particles per cell.[7]

e Screening for modulators of phagocytosis: ldentify compounds or antibodies that enhance or
inhibit phagocytosis.[8]

o Studying receptor-mediated phagocytosis: Investigate the role of specific receptors, such as
Fc receptors or complement receptors, in the engulfment process.[9]

¢ In vitro and in vivo cell tracking: Monitor the fate of labeled cells in co-culture systems or in
animal models.[2]

Experimental Workflow

The general workflow for a PKH67-based phagocytosis assay involves the preparation of
phagocytic and target cells, labeling of the target cells with PKH67, co-incubation of the two cell
types, and subsequent analysis.
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Figure 1: General experimental workflow for a PKH67-based phagocytosis assay.

Detailed Protocols
Protocol 1: Labeling Target Cells with PKH67

This protocol describes the general procedure for labeling a suspension of target cells with
PKH67.[10]

Materials:

 PKH67 Green Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)
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Target cells in suspension (2 x 107 cells)

Serum-free medium (e.g., RPMI-1640)

Complete medium (containing serum)

Polypropylene conical tubes (15 mL)

Centrifuge

Procedure:

o Cell Preparation:

[e]

Start with a single-cell suspension of 2 x 107 target cells in a conical polypropylene tube.

[e]

Wash the cells once with serum-free medium to remove any residual serum proteins.[10]

o

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[10]

[¢]

Carefully aspirate the supernatant, leaving no more than 25 pL of residual liquid.
o Cell Resuspension:

o Prepare a 2x cell suspension by adding 250 pL of Diluent C to the cell pellet and
resuspend by gentle pipetting. Do not vortex.[10]

e Dye Preparation:

o Immediately before staining, prepare a 2x dye solution (4 uM) by adding 1 pL of the
PKH67 dye solution to 250 pL of Diluent C in a separate polypropylene tube and mix well.
[10]

e Staining:
o Rapidly add the 250 pL of the 2x cell suspension to the 250 pL of the 2x dye solution.

o Immediately mix the sample by pipetting for 2-5 minutes to ensure homogenous staining.
The final concentration will be 1 x 107 cells/mL and 2 uM PKH67.[10]

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.researchgate.net/figure/Complement-receptor-CR-mediated-signaling-for-phagocytosis-CR-binds-to-various_fig2_343875523
https://www.researchgate.net/figure/Complement-receptor-CR-mediated-signaling-for-phagocytosis-CR-binds-to-various_fig2_343875523
https://www.researchgate.net/figure/Complement-receptor-CR-mediated-signaling-for-phagocytosis-CR-binds-to-various_fig2_343875523
https://www.researchgate.net/figure/Complement-receptor-CR-mediated-signaling-for-phagocytosis-CR-binds-to-various_fig2_343875523
https://www.researchgate.net/figure/Complement-receptor-CR-mediated-signaling-for-phagocytosis-CR-binds-to-various_fig2_343875523
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Stopping the Reaction:

o Stop the staining reaction by adding 500 pL of complete medium (containing serum).

o Incubate for 1 minute.

e Washing:

o Dilute the sample with 5 mL of complete medium.

o

Centrifuge the cells at 400 x g for 10 minutes at room temperature.

[¢]

Carefully remove the supernatant.

[¢]

Resuspend the cell pellet in 5 mL of complete medium and transfer to a fresh tube.

[e]

Repeat the wash step two more times to ensure the removal of unbound dye.[10]
e Final Resuspension:

o After the final wash, resuspend the PKH67-labeled target cells in the appropriate volume
of complete medium for your phagocytosis assay.

Protocol 2: Phagocytosis Assay and Analysis by Flow
Cytometry

This protocol outlines the co-culture of phagocytic cells with PKH67-labeled target cells and
subsequent analysis using flow cytometry.[6]

Materials:

Phagocytic cells (e.g., macrophages, neutrophils)

PKHG67-labeled target cells (from Protocol 1)

Complete medium

24-well non-tissue culture treated plates[5]
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Phosphate-buffered saline (PBS)

Cell scraper or Trypsin-EDTA[5]

FACS tubes

Flow cytometer
Procedure:
» Plating Phagocytic Cells:

o Seed the phagocytic cells in a 24-well plate at a desired density (e.g., 1 x 106 cells/mL, 1
mL per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

e Initiating Phagocytosis:
o The next day, remove the medium from the phagocytic cells.

o Add the PKH67-labeled target cells to the wells containing the phagocytes at a specific
effector-to-target (E:T) ratio (e.g., 1:2.5 or 1:10).[6]

o Incubate the co-culture for the desired time period (e.g., 1-3 hours) at 37°C to allow for
phagocytosis.[5][6]

» Removing Non-internalized Targets:

o After the incubation, gently wash the wells 3-5 times with cold PBS to remove any non-
engulfed target cells.[5]

e Harvesting Cells for Flow Cytometry:

o To detach the adherent phagocytic cells, add a cell dissociation reagent like Trypsin-EDTA
or use a cell scraper.[5]

o Transfer the cell suspension to FACS tubes.

o Wash the cells with PBS and centrifuge at 400 x g for 5 minutes.
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o Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).

o Flow Cytometry Analysis:

[e]

Acquire the samples on a flow cytometer.

o

Use the FITC channel to detect the green fluorescence of PKH67.[6]

[¢]

Gate on the phagocytic cell population based on their forward and side scatter properties.

[¢]

Quantify the percentage of PKH67-positive phagocytes and the mean fluorescence
intensity (MFI) of this population.

Protocol 3: Phagocytosis Assay and Analysis by
Fluorescence Microscopy

This protocol describes the visualization of phagocytosis using fluorescence microscopy.

Materials:

Phagocytic cells

o PKH67-labeled target cells

o Complete medium

o 24-well plates with glass coverslips

e PBS

» Paraformaldehyde (4% in PBS) for fixing

e DAPI or Hoechst stain for nuclear counterstaining

¢ Fluorescence microscope

Procedure:

e Cell Seeding and Phagocytosis:
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o Follow steps 1 and 2 from Protocol 2, but seed the phagocytic cells on glass coverslips
within the 24-well plates.

e Washing and Fixing:

o After the phagocytosis incubation, gently wash the coverslips 3 times with PBS to remove
non-adherent cells.

o Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
o Wash the coverslips again with PBS.
» Staining and Mounting:
o Counterstain the cell nuclei with DAPI or Hoechst stain for 5 minutes.
o Wash the coverslips with PBS.
o Mount the coverslips onto glass slides using an appropriate mounting medium.
e Microscopy:
o Visualize the cells using a fluorescence microscope.

o Use the appropriate filter sets to observe the green fluorescence of PKH67 (engulfed
targets) and the blue fluorescence of the nuclei.

o Optionally, phagocytic cells can be pre-labeled with a red fluorescent dye like PKH26 to
distinguish them from the target cells.[6]

Data Presentation

Quantitative data from phagocytosis assays should be presented in a clear and organized
manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Staining Efficiency of Target Cells with PKH67
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PKH67 Staining Efficiency
Cell Type . Reference
Concentration (pM) (%)

Leishmania infantum

) Not specified 99.71 [6]
promastigotes
J774A.1 macrophages N
) Not specified 99.57 [6]
(with PKH26)
Eimeria tenella ) Optimal for
sporozoites microscopy

Table 2: Quantification of Phagocytosis by Flow Cytometry

. Percentage of Infected
Phagocyte:Target Ratio Reference
Macrophages (%)

1:2.5 15.68 [6]

1:10 61.70 6]

Signaling Pathways in Phagocytosis

Phagocytosis is an active process that is initiated by the binding of opsonized particles to
specific receptors on the surface of phagocytes, triggering intracellular signaling cascades that
lead to cytoskeletal rearrangement and particle engulfment.

Fc Receptor-Mediated Phagocytosis

Fc gamma receptors (FcyRs) on the surface of phagocytes recognize antibodies (IgG) that
have coated a target particle.[9] This recognition triggers a signaling cascade involving the
phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), leading to the
activation of downstream effectors that drive actin polymerization and the formation of the
phagocytic cup.[9]
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Figure 2: Simplified signaling pathway of Fc receptor-mediated phagocytosis.
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Complement Receptor-Mediated Phagocytosis

Complement receptors, such as CR3, on phagocytes recognize complement components (e.g.,
iC3b) that have opsonized a target.[6] This interaction activates a signaling pathway that
involves the Rho family of small GTPases, leading to actin polymerization and phagosome
formation.[6]
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Figure 3: Simplified signaling pathway of complement receptor-mediated phagocytosis.
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Conclusion

The use of PKH67 provides a versatile and quantitative method for the study of phagocytosis.
The protocols and information provided in these application notes offer a comprehensive guide
for researchers, scientists, and drug development professionals to design, execute, and
analyze phagocytosis assays. The ability to reliably label target cells and quantify their uptake
by phagocytes is invaluable for advancing our understanding of immune function and for the
development of novel therapeutics that modulate this critical cellular process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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